

Atriopeptin (ANP) vs. Linear Analog I: Functional Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: atriopeptin analog I

CAS No.: 117038-68-3

Cat. No.: S1819741

[Get Quote](#)

The table below summarizes the key differences between native ANP and the linear analog I based on available research data.

Characteristic	Native ANP (ANP-(103-126))	Linear Analog I (des-Cys ⁰⁵ ,Cys ¹²¹ -ANP-(104-126))
Primary Structure	28-amino acid peptide with a 17-amino acid ring formed by a disulfide bond between two cysteine residues [1].	A truncated, linear analog that lacks the two cysteine residues responsible for the disulfide bond in the native peptide [2].
Receptor Binding	Binds to all known ANP receptor types: GC-A (NPR-A), GC-B (NPR-B), and the clearance receptor (NPR-C) [1].	Selectively binds to approximately 73% of total ANP binding sites. It does not bind to the guanylate cyclase-coupled GC-A receptor [2].
Guanylate Cyclase Activation	Potent activator. Binds to GC-A, stimulating the conversion of GTP to cGMP, which mediates most of ANP's physiological effects (e.g., vasodilation, natriuresis) [1] [3].	No effect. Does not activate guanylate cyclase or stimulate cGMP production, even at high concentrations (100 nM) [2].

Characteristic	Native ANP (ANP-(103-126))	Linear Analog I (des-Cys ⁰⁵ ,Cys ¹²¹ -ANP-(104-126))
Biological Activity	Promotes natriuresis (sodium excretion), diuresis (water excretion), and vasodilation (blood vessel relaxation) [1] [4].	Lacks the characteristic natriuretic, diuretic, and vasorelaxant activities of native ANP due to its inability to activate the GC-A/cGMP pathway [2].
Primary Experimental Application	The reference standard for studying the natriuretic peptide system.	Serves as a tool in research to discriminate between guanylate cyclase-coupled and non-coupled ANP receptors and to block specific receptor subsets [2].

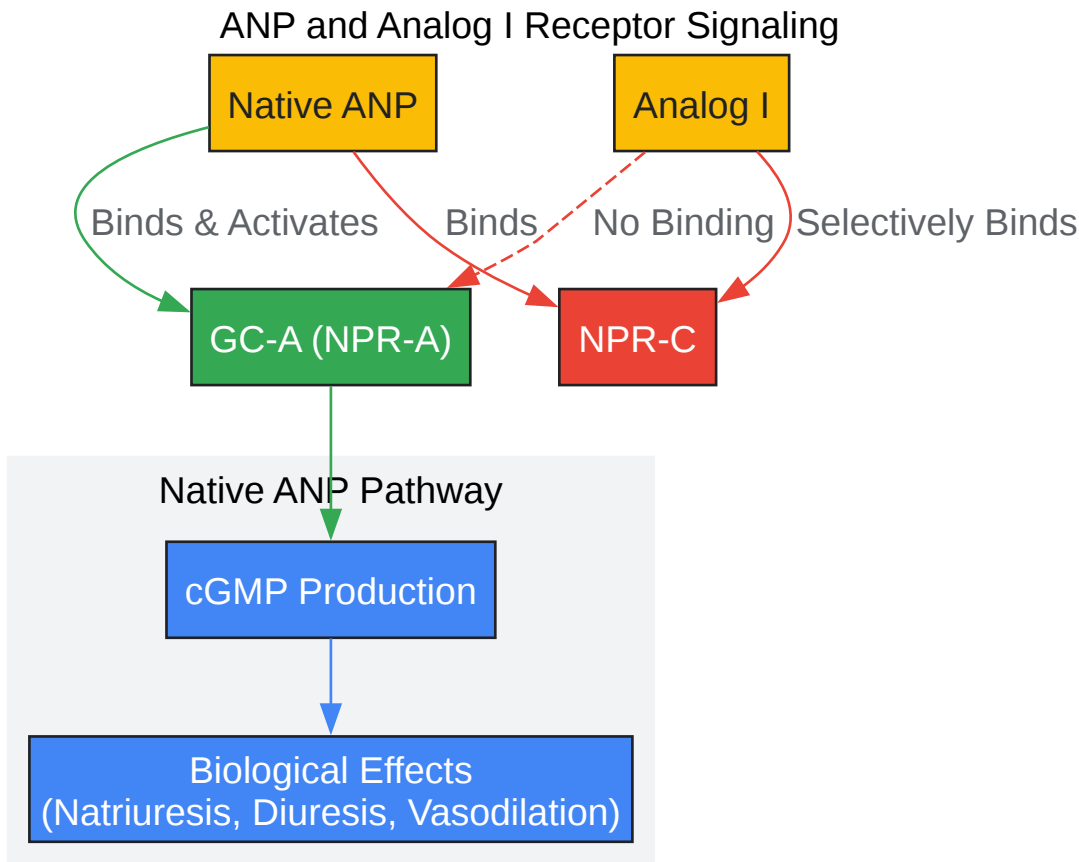
Experimental Insights and Methodologies

The key differences were characterized through established biochemical protocols:

- **Receptor Binding Assays:** Competition binding studies using rabbit lung membranes showed that while native ANP and analog I had similar potency in displacing radiolabeled ANP (IC₅₀ ~0.3 nM), analog I only accessed about 73% of the total binding sites [2].
- **Guanylate Cyclase Activity Measurement:** Experiments with rabbit lung particulate fractions demonstrated that native ANP (100 nM) stimulated cGMP production, whereas analog I at the same concentration had no effect and did not antagonize ANP's action [2].
- **Chemical Cross-Linking and SDS-PAGE:** This method revealed that the radiolabeled analog I specifically labeled a 65-kDa protein (identified as the NPR-C clearance receptor) and a reducible 135-kDa protein. In contrast, native ANP also labeled a non-reducible 135-kDa protein, which correlates with the guanylate cyclase-coupled GC-A receptor [2].

Signaling Pathway and Mechanistic Role

The following diagram illustrates how native ANP and analog I interact differently within the natriuretic peptide signaling system, explaining their distinct functional outcomes.



[Click to download full resolution via product page](#)

The core mechanistic difference lies in the **disulfide-bonded ring structure** of native ANP, which is essential for engaging and activating the GC-A receptor [1] [2]. Analog I's linear structure compromises this specific interaction, making it a selective ligand for other receptors like NPR-C.

Key Takeaways for Researchers

- **Use of Analog I:** This analog is not a therapeutic agent but a valuable research tool for selectively blocking the NPR-C clearance receptor or for studying GC-A-independent effects of the natriuretic peptide system [2].
- **Structure-Activity Relationship (SAR):** The critical role of the disulfide bridge confirms that ANP's bioactive conformation depends on its cyclic structure. This principle guides the design of novel peptide analogs and mimetics.
- **Research Context:** These findings on analog I, published in 1988, helped delineate the complex ANP receptor landscape [2]. Modern research focuses on other analogs, peptide fragments (like NP73-102 [5]), and neprilysin inhibitors to modulate this system therapeutically [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
2. A linear analog of atrial natriuretic peptide (ANP) discriminates... [pubmed.ncbi.nlm.nih.gov]
3. -induced ANP cascade and its implications in renal... signaling [pmc.ncbi.nlm.nih.gov]
4. The Many Uses of Natriuretic Peptides [genengnews.com]
5. Plasmid-encoded NP73-102 modulates atrial natriuretic peptide... [gvt-journal.biomedcentral.com]
6. Synthesis, secretion, function , metabolism and application of... [jbioleng.biomedcentral.com]

To cite this document: Smolecule. [Atriopeptin (ANP) vs. Linear Analog I: Functional Comparison]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b1819741#atriopeptin-analog-i-vs-native-anp-functional-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com